N-(1,3-benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a triazolopyridine core, and a sulfonamide group, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of a palladium catalyst, a suitable base such as cesium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3-YL PIPERIDINE-3-CARBOXAMIDE
- 1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C15H14N4O4S/c1-2-14-16-17-15-6-4-11(8-19(14)15)24(20,21)18-10-3-5-12-13(7-10)23-9-22-12/h3-8,18H,2,9H2,1H3 |
InChI Key |
LQIMEURQJCHSLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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